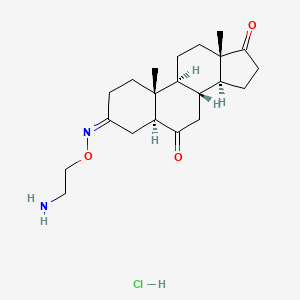

Istaroxime hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H33ClN2O3 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |

InChI |

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 |

InChI Key |

AXHJYJDJXNOGNI-IBLOMREBSA-N |

Isomeric SMILES |

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Istaroxime Hydrochloride's Action on SERCA2a: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of istaroxime hydrochloride on the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). Istaroxime, a novel luso-inotropic agent, presents a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure syndromes. This document, intended for researchers, scientists, and drug development professionals, will dissect the molecular interactions, signaling pathways, and functional consequences of istaroxime's engagement with SERCA2a, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Alleviating Phospholamban Inhibition

Istaroxime's primary action on SERCA2a is the stimulation of its activity by relieving the inhibitory effect of phospholamban (PLB).[1][2][3] In the failing heart, SERCA2a function is often impaired, leading to deficient calcium reuptake into the sarcoplasmic reticulum (SR), which in turn contributes to both systolic and diastolic dysfunction.[4][5] Istaroxime directly addresses this by promoting the dissociation of PLB from SERCA2a.[1][3] This action is independent of the conventional beta-adrenergic/cAMP/PKA signaling pathway, which is often downregulated in chronic heart failure.[1][3]

The prevailing hypothesis suggests that istaroxime facilitates the displacement of PLB from the E2 conformation of SERCA2a.[1][2] This conformational state has a low affinity for calcium. By removing the inhibitory constraint of PLB, istaroxime favors the transition of SERCA2a to its E1 conformation, which has a high affinity for calcium, thereby accelerating the rate of calcium transport from the cytosol into the SR.[1][2] This enhanced calcium sequestration into the SR during diastole not only improves myocardial relaxation (lusitropy) but also increases the SR calcium load available for subsequent contractions, contributing to an enhanced inotropic effect.[4][6]

Dual Action: A Synergistic Approach

A defining characteristic of istaroxime is its dual mechanism of action. In addition to stimulating SERCA2a, it also inhibits the Na+/K+-ATPase pump in the sarcolemma.[2][5][6][7] This inhibition leads to a modest increase in intracellular sodium concentration, which in turn reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. The resulting increase in intracellular calcium concentration contributes to the drug's positive inotropic effect. The synergistic combination of Na+/K+-ATPase inhibition and SERCA2a stimulation allows for an increase in contractility without a concomitant increase in heart rate, a common side effect of other inotropic agents.[7]

Quantitative Insights

The following table summarizes key quantitative data related to the effects of istaroxime on SERCA2a and cardiac function.

| Parameter | Value | Species/Model | Reference |

| SERCA2a Activity | |||

| Istaroxime Concentration for Normalization of Depressed SERCA2a Vmax | 100 nmol/L | Guinea pig aortic banding model | [8] |

| Increase in SERCA2a Activity with 100 nmol/L Istaroxime | +17% | Guinea pig aortic banding model | [8] |

| Hemodynamic Effects (Clinical Trials) | |||

| Change in Systolic Blood Pressure | Increased | Human (Acute Heart Failure) | [9] |

| Change in Heart Rate | Decreased | Human (Acute Heart Failure) | [9] |

| Change in E/e' ratio (Diastolic Function) | Significantly reduced | Human (Acute Heart Failure) | [10] |

| Calcium Dynamics | |||

| Effect on Calcium Transient Amplitude in plna R14del mutants | Near-complete restoration | Zebrafish | [11] |

| Effect on Diastolic Calcium Levels in plna R14del mutants | Unaffected | Zebrafish | [11] |

Experimental Protocols

SERCA2a ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by SERCA2a in the presence and absence of istaroxime.

Methodology:

-

Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue (e.g., canine or guinea pig ventricles) through differential centrifugation.

-

Assay Buffer: Prepare a buffer containing MOPS, KCl, MgCl2, EGTA, and a calcium ionophore (e.g., A23187) to control free calcium concentrations.

-

Reaction Mixture: Combine SR vesicles with the assay buffer containing varying concentrations of free calcium and the test compound (istaroxime or vehicle).

-

Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

-

Measurement of Phosphate Release: At specific time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Plot the rate of ATP hydrolysis as a function of calcium concentration to determine the Vmax and Ca2+ affinity (KCa) of SERCA2a in the presence and absence of istaroxime.

Calcium Uptake Assay

Objective: To measure the rate of calcium sequestration into SR vesicles.

Methodology:

-

Preparation of SR Vesicles: As described above.

-

Assay Buffer: Prepare a buffer containing MOPS, KCl, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase). Include a calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1) or 45Ca2+.

-

Reaction Mixture: Add SR vesicles and the test compound (istaroxime or vehicle) to the assay buffer.

-

Initiation of Uptake: Initiate calcium uptake by adding a bolus of CaCl2.

-

Measurement of Calcium Uptake: Monitor the change in fluorescence of the calcium-sensitive dye or measure the amount of 45Ca2+ retained by the vesicles over time by rapid filtration.

-

Data Analysis: Calculate the initial rate of calcium uptake in the presence and absence of istaroxime.

Co-immunoprecipitation of SERCA2a and Phospholamban

Objective: To assess the physical interaction between SERCA2a and PLB in the presence of istaroxime.

Methodology:

-

Protein Extraction: Solubilize SR vesicles with a non-denaturing detergent to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the protein lysate with an antibody specific for either SERCA2a or PLB, coupled to protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both SERCA2a and PLB to detect the co-precipitated protein.

-

Analysis: Compare the amount of co-precipitated protein in samples treated with istaroxime versus vehicle control.

Signaling Pathways and Experimental Workflows

Caption: Istaroxime's dual mechanism of action on the cardiac myocyte.

Caption: Experimental workflow for measuring SERCA2a ATPase activity.

Caption: Logical relationship of istaroxime's effects in cardiomyocytes.

Conclusion

This compound exhibits a unique dual mechanism of action by inhibiting Na+/K+-ATPase and, critically, stimulating SERCA2a activity through the relief of phospholamban-mediated inhibition. This comprehensive approach addresses key pathophysiological defects in calcium handling characteristic of heart failure. The ability to enhance both cardiac contraction and relaxation without adversely affecting heart rate positions istaroxime as a significant advancement in the potential treatment of acute heart failure. Further research into the precise binding interactions and long-term effects of SERCA2a modulation will continue to illuminate the full therapeutic potential of this novel agent.

References

- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Istaroxime Hydrochloride: A Technical Guide to its Na+/K+-ATPase Inhibition Pathway and Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] It possesses a unique dual mechanism of action, distinguishing it from currently available inotropic agents.[3] Istaroxime acts as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4] This dual activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle, offering a potentially favorable therapeutic profile for patients with compromised cardiac function.[5][6][7] This technical guide provides an in-depth overview of the Na+/K+-ATPase inhibition pathway of istaroxime, its downstream effects, and the experimental methodologies used to characterize its mechanism of action.

Core Mechanism: Na+/K+-ATPase Inhibition

Istaroxime's primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[8] By inhibiting this pump, istaroxime leads to an increase in the intracellular sodium concentration ([Na+]i). This elevation in [Na+]i alters the function of the sodium-calcium exchanger (NCX), which in its reverse mode, promotes the influx of calcium ions ([Ca2+]i) into the cardiomyocyte. The resulting increase in cytosolic calcium concentration during systole enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory potency of istaroxime on Na+/K+-ATPase has been quantified across various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of istaroxime required to inhibit 50% of the enzyme's activity.

| Species/Tissue | IC50 (µM) | Reference(s) |

| Dog Kidney | 0.43 ± 0.15 | [9] |

| Guinea Pig Kidney | 8.5 | [9] |

| General (unspecified) | 0.11 | [9] |

| Prostate Cancer Cell Lines | 0.4075 | [9] |

Secondary Mechanism: SERCA2a Activation

Beyond its effects on the Na+/K+-ATPase, istaroxime also enhances cardiac relaxation through the activation of SERCA2a.[4] This action is not a direct stimulation of the enzyme but rather a relief of its inhibition by phospholamban (PLB).[5][6] In its dephosphorylated state, PLB binds to SERCA2a, reducing its affinity for calcium and thus slowing the re-uptake of calcium into the sarcoplasmic reticulum (SR) during diastole. Istaroxime has been shown to promote the dissociation of PLB from SERCA2a, independent of cAMP/PKA-mediated phosphorylation.[5] This disinhibition of SERCA2a accelerates calcium sequestration into the SR, leading to faster myocardial relaxation and improved lusitropy.[5][6]

Signaling Pathway of Istaroxime's Dual Action

References

- 1. Safety and efficacy of up to 60 h of iv istaroxime in pre‐cardiogenic shock patients: Design of the SEISMiC trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]

- 4. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Synthetic Route for (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride: A Technical Whitepaper

Disclaimer: The synthesis described herein is a proposed route based on established principles of steroid chemistry and analogous transformations. To date, a specific, peer-reviewed synthesis of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride has not been reported in the surveyed scientific literature. The following protocols are therefore hypothetical and intended for guidance and adaptation by qualified researchers.

Introduction

This document outlines a viable, multi-step synthetic pathway for the preparation of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride. The target compound belongs to the family of modified androstane steroids, which are of significant interest in medicinal chemistry and drug development due to their potential as modulators of various biological pathways. The proposed synthesis starts from the commercially available androstane-3,6,17-trione and proceeds through three key transformations: selective oximation, O-alkylation with a protected aminoethyl moiety, and subsequent deprotection followed by salt formation. This guide provides detailed experimental protocols, quantitative data tables, and a workflow visualization to aid researchers in the potential synthesis of this novel compound.

Proposed Overall Synthetic Scheme

The synthesis is designed as a three-step process:

-

Selective Oximation: Reaction of androstane-3,6,17-trione with hydroxylamine hydrochloride to selectively form the oxime at the more reactive C3-ketone position.

-

O-Alkylation: Alkylation of the C3-oxime with N-(2-bromoethyl)phthalimide to introduce the protected aminoethoxy side chain.

-

Deprotection and Salt Formation: Removal of the phthalimide protecting group using hydrazine, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of androstane-3-oximino-6,17-dione (Intermediate 1)

This step involves the selective conversion of the C3-ketone of androstane-3,6,17-trione into its corresponding oxime. The C3 position is generally more sterically accessible and electronically favored for nucleophilic attack compared to the C6 and C17 positions.

Methodology:

-

To a solution of androstane-3,6,17-trione (1.0 eq) in absolute ethanol (15 mL per gram of steroid), add pyridine (1.2 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 50:50 v/v).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water (100 mL).

-

A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Dry the crude product under vacuum at 50 °C.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to yield pure androstane-3-oximino-6,17-dione as a white crystalline solid.

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| Androstane-3,6,17-trione | 302.42 | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride | 69.49 | 1.2 | Oximating Agent |

| Pyridine | 79.10 | 1.2 | Base, HCl scavenger |

| Absolute Ethanol | 46.07 | - | Solvent |

Table 1: Materials and Stoichiometry for Step 1.

Step 2: Synthesis of (E,Z)-3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]imino}androstane-6,17-dione (Intermediate 2)

The oxime from Step 1 is O-alkylated using N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine.

Methodology:

-

Dissolve androstane-3-oximino-6,17-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL per gram of oxime).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution. This acts as a base to deprotonate the oxime.

-

Stir the suspension at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC (ethyl acetate/hexane, 60:40 v/v).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a stirred beaker of cold water (150 mL).

-

Collect the resulting precipitate by vacuum filtration and wash it extensively with water.

-

Dry the crude solid under vacuum.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure protected intermediate as a mixture of (E) and (Z) isomers.

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| Androstane-3-oximino-6,17-dione | 317.44 | 1.0 | Intermediate 1 |

| N-(2-bromoethyl)phthalimide | 254.08 | 1.1 | Alkylating agent with protected amine |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Anhydrous, non-nucleophilic base |

| Anhydrous DMF | 73.09 | - | Polar aprotic solvent |

Table 2: Materials and Stoichiometry for Step 2.

Step 3: Synthesis of (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride (Final Product)

This final step involves the deprotection of the phthalimide group via hydrazinolysis, followed by conversion of the resulting free amine to its hydrochloride salt.

Methodology:

-

Suspend the protected intermediate (1.0 eq) from Step 2 in ethanol (25 mL per gram).

-

Warm the suspension to create a clear solution, then add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq).

-

Heat the mixture to reflux for 4-6 hours. A voluminous white precipitate (phthalhydrazide) will form.

-

Monitor the deprotection via TLC.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of the target compound.

-

Dissolve the crude free base in a minimal amount of anhydrous methanol or diethyl ether.

-

Cool the solution in an ice bath and add a solution of 2M HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride.

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| Protected Intermediate (from Step 2) | 490.62 | 1.0 | Intermediate 2 |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 5.0 | Deprotecting agent |

| Ethanol | 46.07 | - | Solvent |

| 2M Hydrochloric Acid in Diethyl Ether | 36.46 (HCl) | excess | For salt formation |

Table 3: Materials and Stoichiometry for Step 3.

Quantitative Data Summary

The following table summarizes the expected molecular properties of the key compounds in the synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Form |

| Androstane-3,6,17-trione | C₁₉H₂₆O₃ | 302.42 | White Solid |

| Androstane-3-oximino-6,17-dione | C₁₉H₂₇NO₃ | 317.44 | White Crystalline Solid |

| Protected Intermediate | C₂₉H₃₄N₂O₅ | 490.62 | White to Off-White Solid (E/Z mixture) |

| Final Product (Hydrochloride Salt) | C₂₁H₃₃ClN₂O₃ | 396.96 | White to Off-White Crystalline Solid |

Table 4: Summary of Compound Characteristics.

Visualization of the Synthetic Workflow

The diagram below illustrates the proposed multi-step synthesis, highlighting the starting material, key intermediates, and the final target compound along with the reagents for each transformation.

Figure 1: Proposed synthetic pathway for the target compound.

Istaroxime hydrochloride chemical structure and properties

An In-depth Analysis of the First-in-Class Luso-inotropic Agent for Acute Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2] Structurally derived from androstenedione, it is chemically distinct from currently available inotropic agents like cardiac glycosides.[1] this compound exhibits a unique dual mechanism of action, combining positive inotropic (myocardial contraction enhancement) and lusitropic (myocardial relaxation improvement) effects.[1][3] This is achieved through the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical trial data for this compound.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of istaroxime. Its chemical structure and key identifiers are detailed below.

| Property | Value |

| IUPAC Name | (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |

| Synonyms | PST-2744, (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride |

| Molecular Formula | C₂₁H₃₃ClN₂O₃ |

| Molecular Weight | 396.9 g/mol |

| SMILES | C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |

| InChI Key | AXHJYJDJXNOGNI-ROJIRLEOSA-N |

| CAS Number | 374559-48-5 |

A summary of its physicochemical properties is provided in the table below.

| Property | Value | Source |

| Water Solubility | 12.5 mg/mL (31.49 mM) in PBS | [4] |

| logP | 2.4 | ALOGPS |

| pKa (Strongest Basic) | 8.84 | Chemaxon |

| Polar Surface Area | 81.75 Ų | Chemaxon |

Mechanism of Action

This compound exerts its therapeutic effects through a novel dual mechanism of action that distinctly modulates intracellular calcium cycling in cardiomyocytes.

Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound.

-

Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiomyocytes.[1][3] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium enhances myocardial contractility, leading to a positive inotropic effect.

-

Stimulation of SERCA2a: Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][3] It is proposed that istaroxime relieves the inhibitory effect of phospholamban (PLB) on SERCA2a.[5] This enhanced SERCA2a activity leads to more rapid sequestration of calcium into the SR, which improves myocardial relaxation (positive lusitropic effect) and increases the amount of calcium available for subsequent contractions.

Pharmacokinetics

The pharmacokinetic profile of istaroxime has been characterized in preclinical species and in humans. A summary of key pharmacokinetic parameters is presented below.

| Species | Route | Cmax | Tmax | t½ (half-life) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Rat | IV | - | - | 1.3 h | 0.83 L/h/kg | 1.38 L/kg | [6] |

| Rat | PO | - | - | 4.8 h | - | - | [6] |

| Dog | IV | - | - | 2.3 h | 1.87 L/h/kg | 4.65 L/kg | [6] |

| Dog | PO | - | - | 6.7 h | - | - | [6] |

| Human | IV | - | - | < 1 hour | - | - | [1][7] |

Note: A comprehensive, side-by-side comparison of pharmacokinetic parameters across all studies and species is challenging due to variations in study design and reporting. The table provides a summary of available data.

Preclinical and Clinical Data

Preclinical In Vitro Activity

| Assay | Species/System | IC50 / EC50 | Reference |

| Na+/K+-ATPase Inhibition | Dog Kidney | 0.43 ± 0.15 µM | [8] |

| Na+/K+-ATPase Inhibition | Guinea Pig Kidney | 8.5 µM | [8] |

| SERCA2a Activation | Dog Cardiac SR Vesicles | Nanomolar range | [5] |

Clinical Trial Data

HORIZON-HF (NCT00616161)

A randomized, placebo-controlled Phase II trial in patients with acute heart failure.[9][10]

| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo |

| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9* | 0.0 ± 3.6 |

| Change in Cardiac Index (L/min/m²) | - | - | Increased vs. Placebo (p=0.04) | - |

| Change in SBP (mmHg) | - | Increased vs. Placebo (p=0.005) | Increased vs. Placebo (p<0.001) | - |

| Change in Heart Rate (bpm) | Decreased (p=0.008) | Decreased (p=0.02) | Decreased (p=0.006) | - |

*p < 0.05 for all doses vs. placebo

SEISMiC (NCT04325035)

A Phase IIb trial in patients with early-stage cardiogenic shock.[11][12][13][14][15]

| Parameter | Istaroxime | Placebo | p-value |

| AUC SBP 0-6h (mmHg x h) | 53.1 ± 6.88 | 30.9 ± 6.76 | 0.017 |

| AUC SBP 0-24h (mmHg x h) | 291.2 ± 27.5 | 208.7 ± 27.0 | 0.025 |

| Change in Cardiac Index at 24h (L/min/m²) | +0.21 | - | 0.016 |

| Change in LVESV at 24h (mL) | -12.0 | - | 0.034 |

NCT02617446

A Phase II study in patients with acute decompensated heart failure.[11]

| Parameter | Istaroxime (0.5 µg/kg/min) | Placebo (Cohort 1) | Istaroxime (1.0 µg/kg/min) | Placebo (Cohort 2) |

| Change in E/e' ratio at 24h | -4.55 ± 4.75 | -1.55 ± 4.11 (p=0.029) | -3.16 ± 2.59 | -1.08 ± 2.72 (p=0.009) |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of istaroxime on Na+/K+-ATPase is to measure the hydrolysis of 32P-ATP.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. boa.unimib.it [boa.unimib.it]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]

- 10. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hcplive.com [hcplive.com]

- 12. Istaroxime Clinical Data Shows Promise in Phase 2b Heart Failure Study, Windtree Reports | WINT Stock News [stocktitan.net]

- 13. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Haemodynamic effects of istaroxime in SCAI stage B HF-related cardiogenic shock: Insights from the SEISMiC trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Istaroxime Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent investigated for the treatment of acute heart failure. Its unique mechanism of action involves the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to both positive inotropic and lusitropic effects, improving cardiac contractility and relaxation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of istaroxime and its primary metabolite, PST3093, in various animal models, offering valuable insights for researchers and drug development professionals.

Pharmacokinetic Profile of Istaroxime and its Metabolite PST3093

Preclinical studies have consistently demonstrated that istaroxime has a short plasma half-life due to rapid and extensive hepatic metabolism.[1] The primary metabolite, PST3093, exhibits a significantly longer half-life, contributing to the overall pharmacodynamic effect.[2][3]

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters for istaroxime and PST3093 in animal models are not extensively published in publicly available literature, the following tables summarize the known information and general characteristics.

Table 1: Pharmacokinetic Parameters of Istaroxime in Animal Models (Intravenous Administration)

| Parameter | Rat | Dog | General Remarks |

| Half-life (t½) | Short (< 1 hour) | Short (< 1 hour) | Rapidly cleared from plasma.[1] |

| Metabolism | Extensive hepatic metabolism | Extensive hepatic metabolism | Primarily metabolized to PST3093.[2] |

| Clearance (CL) | High | High | Consistent with rapid metabolism. |

| Volume of Distribution (Vd) | Data not available | Data not available | |

| Cmax | Dose-dependent | Dose-dependent | |

| AUC | Dose-dependent | Dose-dependent |

Table 2: Pharmacokinetic Parameters of PST3093 in Animal Models

| Parameter | Rat | Dog | General Remarks |

| Half-life (t½) | Substantially longer than istaroxime | Substantially longer than istaroxime | Accumulates in plasma upon istaroxime infusion.[2] |

| Clearance (CL) | Substantially slower than istaroxime | Substantially slower than istaroxime | Contributes to the prolonged pharmacodynamic effect.[2][3] |

| Cmax | Data not available | Data not available | |

| Tmax | Data not available | Data not available | |

| AUC | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of istaroxime in animal models are crucial for the replication and interpretation of study results. The following sections outline the typical methodologies employed.

In Vivo Pharmacokinetic Studies

A typical preclinical pharmacokinetic study for an intravenously administered drug like istaroxime involves the following workflow:

Preclinical Pharmacokinetic Study Workflow

-

Animal Models: Studies have been conducted in various species, including rats and dogs.[2][4]

-

Drug Administration: Istaroxime hydrochloride is typically administered as an intravenous infusion. Dosing regimens in animal studies have varied, for example, 0.11 mg/kg/min in rats for hemodynamic assessments.[5]

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.

-

Sample Processing: Blood samples are processed to plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of istaroxime and PST3093 in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is commonly used to extract the analytes from the plasma matrix. This involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is often used to separate istaroxime and PST3093 from endogenous plasma components. A gradient mobile phase, consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile), is employed.

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for istaroxime, PST3093, and an internal standard.

In Vitro Metabolism: Liver Microsomal Stability Assay

The metabolic stability of istaroxime is assessed using in vitro assays with liver microsomes from different species (e.g., rat, dog, human) to understand its susceptibility to hepatic metabolism.

Liver Microsomal Stability Assay Workflow

-

Incubation: Istaroxime is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining istaroxime at each time point is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of remaining istaroxime is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding

The extent to which istaroxime binds to plasma proteins is a critical parameter that influences its distribution and availability to target tissues. Equilibrium dialysis is a common method to determine plasma protein binding.

-

Methodology: In this technique, a semi-permeable membrane separates a plasma-containing compartment (with istaroxime) from a buffer-only compartment. The drug is allowed to equilibrate across the membrane.

-

Analysis: After equilibrium is reached, the concentration of istaroxime in both compartments is measured by LC-MS/MS.

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment. Species-specific plasma (e.g., rat, dog) is used for these assays.[1][6]

Signaling Pathway and Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action that modulates intracellular calcium cycling.

References

- 1. researchgate.net [researchgate.net]

- 2. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]

Istaroxime Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel intravenous inotropic and lusitropic agent under investigation for the treatment of acute heart failure. Its unique therapeutic profile stems from a dual mechanism of action at the molecular level within cardiac myocytes, addressing key pathological changes in calcium cycling that characterize heart failure. This technical guide provides a comprehensive overview of the molecular targets of istaroxime, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Molecular Targets

Istaroxime's primary molecular targets in cardiac myocytes are the Na+/K+-ATPase (NKA) pump and the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) . Unlike traditional inotropes, istaroxime exhibits a dual action: it inhibits the Na+/K+-ATPase and stimulates SERCA2a activity.[1][2] This combined effect leads to an improvement in both systolic and diastolic function of the failing heart.[3][4]

Na+/K+-ATPase Inhibition

Istaroxime acts as a potent inhibitor of the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][5][6][7] By inhibiting the NKA pump, istaroxime leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX) in its reverse mode, resulting in an increased influx of calcium ions into the cardiomyocyte. The elevated intracellular calcium concentration enhances the contractility of the heart muscle, producing a positive inotropic effect.[8]

SERCA2a Activation

Concurrently, istaroxime stimulates the activity of SERCA2a, an enzyme crucial for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[9][10] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium removal from the cytosol and consequently, impaired relaxation (lusitropy). Istaroxime's activation of SERCA2a enhances the rate of calcium sequestration into the SR, thereby improving diastolic function.[11][12] This enhanced SR calcium load also contributes to a more forceful contraction during the subsequent systole. The mechanism of SERCA2a activation by istaroxime involves the relief of the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[2][11][13]

Quantitative Data on Molecular Target Interaction

The following tables summarize the available quantitative data on the interaction of istaroxime with its molecular targets.

| Target | Parameter | Species/Tissue | Value | Reference(s) |

| Na+/K+-ATPase | IC50 | Not Specified | 0.11 µM | [1][5][6][7] |

| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [14] | |

| IC50 | Guinea Pig Kidney | 8.5 µM | [14] | |

| IC50 (for INaK) | Guinea Pig Ventricular Myocytes | 32 ± 4 µM | [15] |

| Target | Effect | Condition | Concentration | Result | Reference(s) |

| SERCA2a | Stimulation | Failing Guinea Pig Heart (in vivo) | 0.11 mg/kg/min | Normalized depressed Vmax | [16] |

| Stimulation | Failing Human Heart Muscle Strips | 0.1 - 1.0 µM | Concentration-dependent increase in SERCA activity | [16] | |

| Stimulation | Failing Dog Heart Vesicles | 1 nM | Re-establishes SERCA2a activity close to healthy levels | [11] | |

| Stimulation | Healthy Dog Heart Vesicles | 100 nM | Significant stimulation of SERCA2a ATPase activity | [11] | |

| Stimulation | Diabetic Rat Cardiac SR Homogenates | 500 nmol/L | Increased SERCA2a Vmax by 25% | [17][18] | |

| SERCA2a-PLB Interaction | Reduction of Co-immunoprecipitation | Dog Cardiac Microsomes | 1 nM | 22% reduction | [11] |

| Reduction of Co-immunoprecipitation | Dog Cardiac Microsomes | 10 nM | 40% reduction | [11] | |

| Reduction of Co-immunoprecipitation | Dog Cardiac Microsomes | 100 nM | 43% reduction | [11] |

Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action

Caption: Signaling pathway of istaroxime's dual action in cardiomyocytes.

Experimental Workflow for Target Validation

Caption: Experimental workflow for validating istaroxime's molecular targets.

Detailed Experimental Protocols

Na+/K+-ATPase (NKA) Activity Assay

This protocol is adapted from studies investigating the inhibitory effect of istaroxime on NKA.[1]

1. Preparation of Microsomal Enzyme Fraction:

-

Homogenize tissue (e.g., dog or guinea pig kidney outer medulla) in a buffer containing 250 mM sucrose and 30 mM histidine, pH 7.2.

-

Perform differential centrifugation steps to isolate the microsomal fraction containing the Na+/K+-ATPase. This involves a low-speed spin to remove debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the final pellet in a buffer containing 25 mM imidazole and 1 mM EDTA, pH 7.5.

-

Determine the protein concentration of the microsomal preparation.

2. ATPase Activity Measurement:

-

Pre-incubate increasing concentrations of istaroxime with the purified enzyme for 10 minutes at 37°C in a final volume of 120 µL. The reaction medium should contain 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, and 3 mM ATP, pH 7.5.

-

Initiate the reaction by adding 10 µL of an incubation solution containing 10 mM KCl and [γ-32P]ATP (20 nCi).

-

Allow the reaction to proceed for 15 minutes at 37°C.

-

Stop the reaction by adding 30% (v/v) perchloric acid.

-

Measure the amount of released 32P-inorganic phosphate using a scintillation counter.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

The IC50 value, the concentration of istaroxime that inhibits 50% of the Na+/K+-ATPase activity, is then determined.

SERCA2a Activity Assay

This protocol is based on methods used to assess the stimulatory effect of istaroxime on SERCA2a.[11][16]

1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

-

Isolate SR-enriched microsomes from cardiac tissue (e.g., dog or human left ventricular tissue) through a series of homogenization and differential centrifugation steps.

2. SERCA2a ATPase Activity Measurement:

-

Measure the SERCA2a activity as the rate of 32P-ATP hydrolysis.

-

Pre-incubate the SR microsomes with various concentrations of istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.

-

Initiate the reaction by adding the microsomes to a reaction buffer containing varying concentrations of free Ca2+ to generate a Ca2+ activation curve.

-

The SERCA2a-specific activity is identified as the fraction of ATP hydrolysis that is inhibited by a specific SERCA inhibitor, such as 10 µM cyclopiazonic acid (CPA).

-

Fit the Ca2+ activation curves to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)) of the enzyme.

Co-immunoprecipitation of SERCA2a and Phospholamban (PLB)

This protocol is designed to investigate the effect of istaroxime on the interaction between SERCA2a and its inhibitory protein, PLB.[11]

1. Sample Preparation and Incubation:

-

Incubate dog cardiac microsomes with varying concentrations of istaroxime (e.g., 1, 10, 100 nM) at a specific free Ca2+ concentration (e.g., 0.1 µM).

2. Co-immunoprecipitation:

-

Perform co-immunoprecipitation by adding an anti-PLB antibody to the incubated microsomes. This antibody will bind to PLB and any proteins associated with it, including SERCA2a.

-

Use protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

3. Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for SERCA2a.

-

Use a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) to visualize the SERCA2a bands.

-

Quantify the amount of SERCA2a that co-immunoprecipitated with PLB to assess the effect of istaroxime on their interaction. A reduction in co-precipitated SERCA2a indicates that istaroxime disrupts the SERCA2a-PLB complex.

Conclusion

This compound presents a novel therapeutic strategy for acute heart failure by targeting two key proteins in cardiac myocyte calcium handling: the Na+/K+-ATPase and SERCA2a. Its inhibitory action on the Na+/K+-ATPase leads to a positive inotropic effect, while its unique stimulatory effect on SERCA2a, mediated by the dissociation of phospholamban, results in a positive lusitropic effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further understand and develop this promising new class of cardiovascular drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na–K-ATPase inhibition: a new promising treatment for acute heart failure syndromes?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. Istaroxime (hydrochloride) - MedChem Express [bioscience.co.uk]

- 8. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Istaroxime: A Luso-Inotropic Agent for Acute Heart Failure - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a first-in-class intravenous luso-inotropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock. Chemically derived from androstenedione, it possesses a unique dual mechanism of action that distinguishes it from other inotropic agents. Istaroxime simultaneously inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to a potent enhancement of both cardiac contractility (inotropism) and relaxation (lusitropism), addressing key pathophysiological aspects of heart failure. Preclinical and clinical studies have demonstrated that Istaroxime improves hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, without a significant increase in heart rate, a common adverse effect of traditional inotropes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Istaroxime.

Discovery and Development

Istaroxime emerged from a drug discovery program aimed at identifying novel cardiac glycoside-like compounds with an improved therapeutic window.[1][2] It is a steroidal derivative, specifically an (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride, and is chemically unrelated to digitalis glycosides.[1][3] The development of Istaroxime was driven by the need for a therapy for AHF that could enhance cardiac performance without the arrhythmogenic and other adverse effects associated with existing treatments like dobutamine and milrinone.[4][5]

The development pathway has included extensive preclinical evaluation in various animal models of heart failure, which demonstrated its positive effects on cardiac function.[1][5] Subsequently, Istaroxime has progressed through Phase 2 clinical trials, showing promising results in patients with acute heart failure and early cardiogenic shock.[6][7] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for Istaroxime for the treatment of acute heart failure, highlighting its potential to address a significant unmet medical need.[8]

Mechanism of Action: A Dual Approach

Istaroxime's unique pharmacological profile stems from its ability to modulate two critical components of cardiomyocyte calcium handling: the Na+/K+-ATPase and SERCA2a.[1][4][9]

2.1. Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiac muscle cells.[6][10] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. This results in a net increase in intracellular calcium concentration, leading to enhanced contractility of the cardiac muscle.[1]

2.2. Stimulation of SERCA2a: Uniquely, Istaroxime also directly stimulates SERCA2a, an ATP-dependent calcium pump on the membrane of the sarcoplasmic reticulum (SR).[9][11][12] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake into the SR during diastole and reduced SR calcium stores for subsequent contractions. Istaroxime enhances SERCA2a activity, which accelerates the sequestration of calcium from the cytosol back into the SR during diastole. This improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for release during the next systole, further contributing to its inotropic effect.[12][13] It is believed that Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein of SERCA2a.[2][11]

The combined effect of Na+/K+-ATPase inhibition and SERCA2a stimulation results in a potent luso-inotropic action, improving both contraction and relaxation of the heart muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime and its metabolite, PST3093.

Table 1: In Vitro Potency of Istaroxime

| Target | Action | Species/Tissue | Parameter | Value | Reference(s) |

| Na+/K+-ATPase | Inhibition | Not Specified | IC50 | 0.11 µM | [1][6][10][14][15] |

| Na+/K+-ATPase | Inhibition | Dog Kidney | IC50 | 0.43 ± 0.15 µM | [14][15] |

| Na+/K+-ATPase | Inhibition | Guinea Pig Kidney | IC50 | 8.5 µM | [14][15] |

Table 2: In Vitro Potency of Istaroxime Metabolite (PST3093) on SERCA2a

| Target | Action | Assay Condition | Parameter | Value | Reference(s) |

| SERCA2a | Stimulation | Reversal of PLN-induced shift in KdCa | EC50 | 39 nM | [9] |

Table 3: Summary of Hemodynamic Effects from a Phase II Clinical Trial (HORIZON-HF)

| Parameter | Istaroxime Dose (µg/kg/min) | Change from Baseline (Mean ± SD) | p-value vs. Placebo | Reference(s) |

| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 | -3.2 ± 6.8 mmHg | < 0.05 | [16] |

| 1.0 | -3.3 ± 5.5 mmHg | < 0.05 | [16] | |

| 1.5 | -4.7 ± 5.9 mmHg | < 0.05 | [16] | |

| Heart Rate (HR) | All doses | Significant Decrease | < 0.05 | [16] |

| Systolic Blood Pressure (SBP) | All doses | Significant Increase | < 0.05 | [16] |

| Cardiac Index | 1.5 | Significant Increase | < 0.05 | [16] |

| Left Ventricular End-Diastolic Volume | 1.5 | Significant Decrease | < 0.05 | [16] |

Experimental Protocols

4.1. Na+/K+-ATPase Activity Assay (Inhibition)

This assay is designed to measure the inhibitory effect of a compound on Na+/K+-ATPase activity, typically by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Principle: The total ATPase activity in a membrane preparation is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between the two represents the Na+/K+-ATPase activity. The assay is then repeated with varying concentrations of the test compound to determine its IC50 value.[4][17]

-

Materials:

-

Enzyme source: Purified Na+/K+-ATPase from sources like dog or guinea pig kidney, or microsomal preparations from cardiac tissue.[14]

-

Assay Buffer: Typically contains Tris-HCl or Histidine, MgCl₂, KCl, and NaCl at a physiological pH.[4]

-

Substrate: Adenosine triphosphate (ATP), sometimes radiolabeled ([γ-³²P]ATP) for higher sensitivity.[14]

-

Ouabain solution (for determining specific activity).

-

Test compound (Istaroxime) at various concentrations.

-

Reagents for Pi detection (e.g., malachite green-based reagent or reagents for the Baginski assay).[7][18]

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, ions, and either ouabain (for control) or the test compound at various concentrations.

-

Add the enzyme preparation to the reaction mixtures and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[4][19]

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-20 minutes).[4][19]

-

Stop the reaction by adding a quenching solution, such as perchloric acid or a solution containing EDTA.[19]

-

Measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., reading absorbance at a specific wavelength) or by scintillation counting if using radiolabeled ATP.[14][19]

-

Calculate the Na+/K+-ATPase activity as the difference between the total activity and the ouabain-insensitive activity.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

4.2. SERCA2a Activity Assay (Stimulation)

This assay measures the ability of a compound to stimulate the Ca²⁺-pumping activity of SERCA2a, which can be assessed by measuring either ATP hydrolysis or Ca²⁺ uptake into microsomes.

-

Principle: The activity of SERCA2a is Ca²⁺-dependent. The assay measures the rate of ATP hydrolysis or Ca²⁺ uptake at various free Ca²⁺ concentrations in the presence and absence of the test compound. An increase in the maximal velocity (Vmax) or a decrease in the Ca²⁺ concentration required for half-maximal activation (EC50) indicates stimulation of SERCA2a.[7]

-

Materials:

-

Enzyme source: Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue.[12]

-

Assay Buffer: Typically contains a pH buffer (e.g., TES/TRIS or MOPS), KCl, MgCl₂, and a Ca²⁺ chelator like EGTA to control the free Ca²⁺ concentration.[7]

-

ATP.

-

Calcium chloride (CaCl₂) solution to create a range of free Ca²⁺ concentrations.

-

Test compound (Istaroxime) at various concentrations.

-

For ATP hydrolysis assay: Reagents for Pi detection.[7]

-

For Ca²⁺ uptake assay: Radiolabeled ⁴⁵Ca²⁺ and a filtration apparatus.

-

For coupled enzyme assay: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH to spectrophotometrically measure ADP production.

-

-

Procedure (ATP Hydrolysis Method):

-

Prepare reaction mixtures containing assay buffer, EGTA, and varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations.

-

Add the SR microsome preparation and the test compound or vehicle to the reaction mixtures.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the liberated Pi as described in the Na+/K+-ATPase assay.

-

Plot the rate of ATP hydrolysis against the free Ca²⁺ concentration to generate a dose-response curve and determine Vmax and EC50.

-

4.3. In Vivo Hemodynamic Assessment

This involves evaluating the effects of the luso-inotropic agent on cardiac function in animal models of heart failure.

-

Principle: To assess the inotropic and lusitropic effects of a drug in a living organism, various hemodynamic parameters are measured before, during, and after drug administration.[5][8]

-

Animal Models: Common models include dogs with induced heart failure or genetically cardiomyopathic hamsters.[5]

-

Procedure:

-

Anesthetize the animal and surgically implant catheters for pressure and volume measurements (e.g., in the left ventricle, aorta, and pulmonary artery).

-

Perform baseline measurements of hemodynamic parameters.

-

Administer the test compound (e.g., Istaroxime) via intravenous infusion at escalating doses.[5][8]

-

Continuously monitor and record hemodynamic parameters throughout the infusion period.

-

Post-infusion monitoring is also conducted to assess the duration of action and any rebound effects.

-

-

Key Hemodynamic Parameters Measured:

-

Left ventricular pressure (LVP) and its first derivative (dP/dtmax and dP/dtmin) as indices of contractility and relaxation.[5]

-

Heart rate (HR).

-

Systolic and diastolic blood pressure (SBP, DBP).

-

Cardiac output (CO) or cardiac index (CI).

-

Pulmonary capillary wedge pressure (PCWP) as an indicator of left ventricular filling pressure.

-

Echocardiographic parameters such as ejection fraction (EF), fractional shortening, and diastolic function parameters.[12]

-

Visualizations

Signaling Pathway of Istaroxime

Caption: Signaling pathway of Istaroxime's dual mechanism of action.

Experimental Workflow for Preclinical Evaluation of Luso-inotropic Agents

Caption: Preclinical evaluation workflow for luso-inotropic agents.

Conclusion

Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its novel dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a unique luso-inotropic profile that has the potential to improve cardiac function with a favorable safety profile compared to existing therapies. The data from preclinical and Phase 2 clinical trials are encouraging, suggesting that Istaroxime can effectively improve hemodynamic parameters in patients with AHF. Further clinical development, including Phase 3 trials, will be crucial in establishing its role in the treatment of this life-threatening condition. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular medicine.

References

- 1. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]

- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Istaroxime: a new luso-inotropic agent for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Istaroxime (hydrochloride) - MedChem Express [bioscience.co.uk]

- 6. Structures of the heart specific SERCA2a Ca2+‐ATPase | The EMBO Journal [link.springer.com]

- 7. Hemodynamic properties of a new-generation positive luso-inotropic agent for the acute treatment of advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. boa.unimib.it [boa.unimib.it]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]

Istaroxime Hydrochloride's Impact on Intracellular Calcium Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime hydrochloride is a novel luso-inotropic agent that enhances both cardiac contractility (inotropy) and relaxation (lusitropy). Its unique dual mechanism of action directly addresses the dysregulated intracellular calcium cycling characteristic of heart failure. This technical guide provides an in-depth analysis of istaroxime's effects on the molecular machinery governing cardiomyocyte calcium homeostasis. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in cardiovascular drug development.

Core Mechanism of Action: A Dual Approach to Calcium Regulation

Istaroxime exerts its therapeutic effects through two primary mechanisms:

-

Inhibition of the Na+/K+-ATPase (NKA) pump: This action leads to a modest increase in intracellular sodium concentration. The reduced sodium gradient across the sarcolemma subsequently lessens the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium contributes to the positive inotropic effect of istaroxime.[1][2][3]

-

Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Istaroxime enhances the activity of SERCA2a, the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][2][4] This accelerated calcium reuptake leads to improved myocardial relaxation (lusitropy) and also increases the SR calcium load available for subsequent contractions, further contributing to the inotropic effect.[5]

A critical aspect of istaroxime's action on SERCA2a is its ability to relieve the inhibitory effect of phospholamban (PLB).[4][6] In its dephosphorylated state, PLB binds to SERCA2a and reduces its affinity for calcium. Istaroxime promotes the dissociation of PLB from SERCA2a, thereby unleashing the full pumping capacity of the enzyme.[6]

Signaling Pathway of Istaroxime

Caption: Istaroxime's dual mechanism of action on cardiac myocytes.

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of istaroxime on key proteins and processes involved in intracellular calcium cycling, as reported in various preclinical studies.

Table 1: Effect of Istaroxime on Na+/K+-ATPase Activity

| Preparation | Parameter | Value | Reference |

| Dog Kidney | IC50 | 0.14 ± 0.02 µM | [7] |

| Rat Renal | IC50 | 55 ± 19 µM | [7] |

| Rat LV Myocytes (INaK) | IC50 | 32 ± 4 µM | [7] |

Table 2: Effect of Istaroxime on SERCA2a Activity

| Preparation | Istaroxime Concentration | Effect on Vmax | Effect on Kd(Ca2+) | Reference |

| Healthy Dog Cardiac SR | 100 nM | +28% (p < 0.01) | No significant change | [6] |

| Failing Dog Cardiac SR | 1 nM | +34% (p < 0.01) | No significant change | [6] |

| STZ Diabetic Rat Homogenates | 500 nM | +25% (p < 0.01) | No significant change | [8] |

| STZ Diabetic Rat Homogenates | 300 nM | +20% | No significant change | [9][10] |

| Healthy Guinea-Pig Hearts | 100 nM | Not reported | -20% | [7][10] |

Table 3: Effect of Istaroxime on SERCA2a-Phospholamban Interaction

| Preparation | Istaroxime Concentration | Free Ca2+ | Reduction in Co-immunoprecipitation | Reference |

| Healthy Dog Cardiac SR | 100 nM | 0.1 µM | -37% (p < 0.01) | [6] |

| Healthy Dog Cardiac SR | 1 nM | 0.1 µM | -22% (p < 0.05) | [6] |

| Healthy Dog Cardiac SR | 10 nM | 0.1 µM | -40% (p < 0.01) | [6] |

| Healthy Dog Cardiac SR | 100 nM | 0.1 µM | -43% (p < 0.01) | [6] |

Table 4: Effect of Istaroxime on Sarcoplasmic Reticulum Ca2+ Uptake

| Preparation | Istaroxime Concentration | Parameter | Effect | Reference |

| Healthy Dog Cardiac SR | 50 nM | 45Ca uptake Vmax | +22% (p < 0.05) | [6] |

| Healthy Dog Cardiac SR | 50 nM | 45Ca uptake Kd | No significant change | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above.

Isolation of Adult Ventricular Cardiomyocytes

The isolation of viable cardiomyocytes is a prerequisite for studying intracellular calcium dynamics in single cells. The Langendorff perfusion method is a standard approach.

Protocol Overview:

-

Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., mouse or rat) and immediately placed in ice-cold, calcium-free buffer to arrest contraction.[11][12]

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.[11]

-

Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by a solution containing digestive enzymes such as collagenase and protease to break down the extracellular matrix.[12]

-

Cell Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[13]

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to increasing concentrations of calcium to ensure their tolerance and viability for subsequent experiments.[11]

Measurement of Intracellular Calcium with Fura-2

Fura-2 is a ratiometric fluorescent indicator widely used for quantifying intracellular calcium concentrations.

Protocol Overview:

-

Cell Loading: Isolated cardiomyocytes are incubated with the cell-permeant form of the dye, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2.[14][15]

-

Excitation and Emission: The cells are alternately excited with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). The fluorescence emission is measured at 510 nm for both excitation wavelengths.[15]

-

Ratio Calculation: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is directly proportional to the intracellular calcium concentration, providing a quantitative measure that is largely independent of dye concentration and cell thickness.[15]

-

Data Acquisition: A fluorescence microscopy system equipped for ratiometric imaging is used to record the changes in the Fura-2 ratio over time, allowing for the characterization of calcium transients.

Measurement of SERCA2a Activity in Cardiac Microsomes

This assay directly measures the ATP-dependent calcium uptake into vesicles derived from the sarcoplasmic reticulum.

Protocol Overview:

-

Preparation of Cardiac Microsomes: Cardiac tissue is homogenized, and through a series of differential centrifugation steps, a fraction enriched in sarcoplasmic reticulum vesicles (microsomes) is isolated.[16][17]

-

Calcium Uptake Assay: The microsomes are incubated in a buffer containing ATP, magnesium, and a radioactive tracer (45Ca2+). The reaction is initiated by the addition of a defined concentration of calcium.

-

Measurement of Calcium Uptake: At specific time points, aliquots of the reaction mixture are filtered through a membrane that retains the microsomes but allows the free 45Ca2+ to pass through. The radioactivity retained on the filter is then measured to quantify the amount of calcium taken up by the vesicles.

-

Kinetic Analysis: By performing the assay at various calcium concentrations, the maximal velocity (Vmax) and the calcium affinity (Kd) of SERCA2a can be determined.[6]

Experimental Workflow for Assessing Istaroxime's Effect on Cardiomyocyte Calcium Cycling

Caption: A typical experimental workflow for studying the effects of istaroxime on intracellular calcium cycling in isolated cardiomyocytes.

Conclusion

This compound presents a promising therapeutic strategy for heart failure by directly targeting the dysfunctional intracellular calcium cycling that underlies the disease. Its dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a balanced approach to enhancing both cardiac contraction and relaxation. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for the continued investigation and development of istaroxime and other novel agents aimed at modulating cardiomyocyte calcium homeostasis. The ability of istaroxime to improve cardiac function without the adverse effects associated with traditional inotropes underscores the potential of this therapeutic approach. Further research is warranted to fully elucidate the long-term benefits and clinical applications of istaroxime in the management of heart failure.

References

- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]

- 14. ionoptix.com [ionoptix.com]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Ca2+ transport in cardiac microsomes enriches functional sets of ER and SR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Ca transport in cardiac microsomes enriches functional sets of ER and SR proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Istaroxime Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime is a first-in-class intravenous agent under investigation for acute heart failure, distinguished by its novel dual mechanism of action. It uniquely combines the inhibition of the Na+/K+-ATPase (NKA) with the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects, addressing the core pathophysiology of heart failure characterized by impaired calcium cycling.[3][4] Preclinical studies have demonstrated that Istaroxime improves both systolic and diastolic function, increases systolic blood pressure, and decreases heart rate, with a notably lower risk of arrhythmia compared to traditional inotropes.[5][6] This guide provides a comprehensive overview of the preclinical pharmacology of Istaroxime hydrochloride, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Approach to Myocardial Function

Istaroxime exerts its therapeutic effects by modulating two critical ion transporters in cardiomyocytes: the Na+/K+-ATPase (NKA) pump and the SERCA2a pump.[7]

-

Inhibition of Na+/K+-ATPase (NKA): Like cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[5] This inhibition leads to a rise in intracellular sodium concentration ([Na+]i). The increased [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, which reduces Ca2+ efflux and increases intracellular calcium concentration ([Ca2+]i).[3][5] This elevation in cytosolic calcium during systole enhances the binding of calcium to troponin C, leading to a more forceful myocardial contraction (positive inotropic effect).[3]

-

Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[8][9] In heart failure, SERCA2a activity is often impaired, partly due to its inhibition by dephosphorylated phospholamban (PLB).[3] Istaroxime promotes the dissociation of PLB from SERCA2a, thereby relieving this inhibition and enhancing the pump's activity.[5] This accelerated Ca2+ reuptake into the SR leads to faster myocardial relaxation (positive lusitropic effect) and increases the SR calcium store available for subsequent contractions, further contributing to the inotropic effect.[3][5]

This combined action addresses both systolic and diastolic dysfunction, which are hallmarks of acute heart failure.[4]

Preclinical Pharmacodynamics

The pharmacodynamic effects of Istaroxime have been characterized in various in vitro and in vivo models, demonstrating its potent luso-inotropic properties.

In Vitro Effects